molecular formula C9H14F4N2OS B15217507 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate

2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate

Cat. No.: B15217507
M. Wt: 274.28 g/mol
InChI Key: VHKYHTNIWQHEGJ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate is a fluorinated organic compound with a unique structure that combines a tetrafluoropropyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with tetrahydrofuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tetrafluoropropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The tetrahydrofuran ring provides additional stability and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropyl acrylate
  • 2,2,3,3-Tetrafluoropropionic acid
  • 2,2,3,3-Tetrafluoro-1-propanol

Uniqueness

Compared to similar compounds, 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate stands out due to its combined fluorinated and tetrahydrofuran structures. This unique combination provides enhanced stability, reactivity, and specificity in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H14F4N2OS

Molecular Weight

274.28 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl N'-(oxolan-2-ylmethyl)carbamimidothioate

InChI

InChI=1S/C9H14F4N2OS/c10-7(11)9(12,13)5-17-8(14)15-4-6-2-1-3-16-6/h6-7H,1-5H2,(H2,14,15)

InChI Key

VHKYHTNIWQHEGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN=C(N)SCC(C(F)F)(F)F

Origin of Product

United States

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